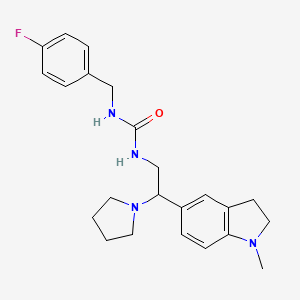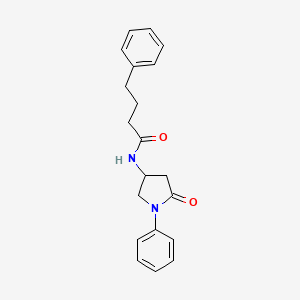
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of nitriles and amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-ethyl-3-nitrobenzaldehyde, 4-methylaniline, and malononitrile.
Step 1: Condensation of 4-ethyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)acrylonitrile.
Step 2: Reaction of the intermediate with 4-methylaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of (E)-2-amino-3-(4-ethyl-3-aminophenyl)-N-(4-methylphenyl)prop-2-enamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoic acid and 4-methylaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Possible applications in drug development due to its structural complexity.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-cyano-3-(4-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-ethylphenyl)-N-(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-phenylprop-2-enamide
Uniqueness
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is unique due to the presence of both the nitro and cyano groups, which can participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-7-6-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-8-4-13(2)5-9-17/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOEILWXPDMPV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2660629.png)


![2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2660639.png)
![N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2660640.png)

